molecular formula C10H21ClHgO B15450824 Chloro(2-methoxynonyl)mercury CAS No. 62594-82-5

Chloro(2-methoxynonyl)mercury

Cat. No.: B15450824
CAS No.: 62594-82-5
M. Wt: 393.32 g/mol
InChI Key: BVCHFUAPRRUTSE-UHFFFAOYSA-M
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Description

Chloro(2-methoxynonyl)mercury is a specialized organomercury compound offered for research and development purposes in catalysis and materials science. Organomercury compounds are historically significant in synthetic organic chemistry, particularly in transmetallation reactions where they are used to transfer organic groups to other metals, facilitating the synthesis of novel metal complexes . The unique structure of this compound, featuring a long-chain methoxynyl group, may make it a candidate for investigating stereoselective polymerization processes with epoxides or episulfides, similar to studies conducted with other metal alkyl systems . Researchers can leverage this reagent to develop new catalytic systems or to study reaction mechanisms involving organometallic intermediates. This product is strictly for professional laboratory use. It is classified as acutely toxic and poses severe risks including skin corrosion and specific target organ toxicity from repeated exposure . It is also very toxic to aquatic life with long-lasting effects . Handling requires strict adherence to safety protocols: use in a well-ventilated area, wear protective gloves, eye protection, and suitable clothing . Avoid all inhalation of dust or vapors and avoid release into the environment . In case of contact, take immediate first-aid measures and seek medical attention, noting that inducing vomiting if swallowed is prohibited . Store locked up in a cool, well-ventilated place and dispose of contents and container through an approved facility . This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

62594-82-5

Molecular Formula

C10H21ClHgO

Molecular Weight

393.32 g/mol

IUPAC Name

chloro(2-methoxynonyl)mercury

InChI

InChI=1S/C10H21O.ClH.Hg/c1-4-5-6-7-8-9-10(2)11-3;;/h10H,2,4-9H2,1,3H3;1H;/q;;+1/p-1

InChI Key

BVCHFUAPRRUTSE-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC(C[Hg]Cl)OC

Origin of Product

United States

Synthetic Methodologies for Chloro 2 Methoxynonyl Mercury

Direct Mercuration Strategies

Direct mercuration involves the addition of a mercury species across a carbon-carbon double or triple bond. This approach is a common method for the preparation of organomercury compounds.

Electrophilic Mercuration of Unsaturated Systems

The synthesis of Chloro(2-methoxynonyl)mercury can be initiated through the electrophilic addition of a mercury(II) salt to an unsaturated hydrocarbon, specifically an alkene. wikipedia.orgmasterorganicchemistry.com In this process, the alkene's π-bond acts as a nucleophile, attacking the electrophilic mercury species. youtube.comyoutube.com This reaction typically proceeds through a cyclic intermediate known as a mercurinium ion. masterorganicchemistry.comyoutube.com This intermediate is a three-membered ring containing the mercury atom, which helps to stabilize the positive charge and prevent carbocation rearrangements, a common issue in other electrophilic addition reactions. wikipedia.orglibretexts.org

The reaction is typically carried out by treating the alkene with a mercury(II) salt, such as mercury(II) acetate (B1210297) or mercury(II) trifluoroacetate, in the presence of a nucleophilic solvent. masterorganicchemistry.comucla.edu In the case of this compound synthesis, the alkene would be 1-nonene (B85954) and the solvent would be methanol (B129727). nih.gov

Oxymercuration Reaction Pathways and Regioselectivity

The oxymercuration reaction is a specific and highly useful type of electrophilic mercuration. wikipedia.org This reaction involves the addition of a mercury species and an oxygen-containing nucleophile across a double bond. For the synthesis of this compound, the specific type of oxymercuration is alkoxymercuration, where an alcohol (methanol) acts as the nucleophile. masterorganicchemistry.com

The reaction pathway begins with the attack of the alkene (1-nonene) on the mercury(II) salt, forming the bridged mercurinium ion intermediate. youtube.comjove.com Subsequently, the methanol molecule attacks the more substituted carbon of the former double bond. wikipedia.orgmasterorganicchemistry.com This regioselectivity is a hallmark of oxymercuration and follows Markovnikov's rule. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com The positive charge in the mercurinium ion is better stabilized on the more substituted carbon, making it more susceptible to nucleophilic attack. youtube.comchemistrysteps.com

The initial product of this reaction is an organomercury acetate derivative. To obtain the final chloro-substituted compound, a subsequent demercuration step is not performed. Instead, the acetate group is replaced by a chloride ion, which can be achieved by treatment with a chloride salt.

Table 1: Key Aspects of Oxymercuration for this compound Synthesis

FeatureDescription
Alkene 1-Nonene
Mercury Salt Mercury(II) acetate or Mercury(II) trifluoroacetate
Nucleophile Methanol
Intermediate Mercurinium ion
Regioselectivity Markovnikov (methoxy group adds to the 2-position)

Stereochemical Control in Mercuration Processes

The oxymercuration reaction is characterized by its high degree of stereochemical control. The addition of the mercury species and the nucleophile (methanol) across the double bond occurs with anti-stereochemistry. wikipedia.orgmasterorganicchemistry.comeduncle.com This means that the two groups add to opposite faces of the alkene.

This stereospecificity is a direct consequence of the reaction mechanism. The bridged mercurinium ion blocks one face of the alkene. eduncle.com Therefore, the incoming nucleophile (methanol) can only attack from the opposite face, leading to the observed anti-addition. masterorganicchemistry.comeduncle.com While the initial oxymercuration step is stereospecific, any subsequent demercuration step, which is not desired for the synthesis of the title compound, can lead to a loss of stereochemistry. wikipedia.orgjove.com

Transmetalation Reactions for C-Hg Bond Formation

Transmetalation provides an alternative route to form carbon-mercury bonds. This process involves the transfer of an organic group from one metal to another. wikipedia.org It is a powerful method in organometallic chemistry for the synthesis of a wide range of organometallic compounds. wikipedia.orgwikipedia.org

Utilization of Organolithium Reagents

Organolithium reagents are highly reactive organometallic compounds containing a carbon-lithium bond. wikipedia.orgnumberanalytics.com They are potent nucleophiles and strong bases. wikipedia.orgtaylorandfrancis.com In the context of synthesizing this compound, an appropriate organolithium reagent could react with a mercury(II) halide.

The general principle involves preparing an organolithium reagent, such as 2-methoxynonyllithium, and then reacting it with mercury(II) chloride. The highly polarized carbon-lithium bond will facilitate the transfer of the 2-methoxynonyl group to the mercury center, displacing a chloride ion. wikipedia.org

Application of Grignard Reagents

Grignard reagents, with the general formula R-Mg-X, are another class of widely used organometallic compounds. wikipedia.orglibretexts.org Similar to organolithium reagents, they can be used to form carbon-carbon and carbon-heteroatom bonds. tcichemicals.com

For the synthesis of this compound, a Grignard reagent, such as 2-methoxynonylmagnesium chloride, could be prepared. This Grignard reagent would then be reacted with mercury(II) chloride. The nucleophilic carbon of the Grignard reagent would attack the mercury atom, leading to the formation of the desired carbon-mercury bond and magnesium chloride as a byproduct. wikipedia.orgyoutube.com

Radical-Mediated Synthetic Routes to Organomercury Halidesorganicchemistrytutor.com

The formation of organomercury halides can also be achieved through radical-mediated pathways, although this is a less direct method for a specific compound like this compound. In general, radical reactions involving organomercury compounds often start from a pre-formed organomercurial. For instance, the reduction of an organomercury halide with a hydride source can generate an organomercury hydride, which can then cleave to produce an alkyl radical. organicchemistrytutor.com

A hypothetical radical-based synthesis of this compound could involve the anti-Markovnikov addition of a mercury-centered radical to 1-nonene. However, controlling the regioselectivity to obtain the desired 2-methoxy isomer would be challenging, as radical additions to alkenes often favor the less substituted carbon. youtube.com The initiation of such a reaction would typically require a radical initiator, such as peroxides. youtube.com While radical hydrohalogenation of alkenes is a well-known process, the direct radical mercuration with concomitant methoxy (B1213986) group addition is not a standard synthetic procedure. organicchemistrytutor.comyoutube.com

Electrochemical and Other Specialized Preparative Techniquesucla.edu

Electrochemical methods offer an alternative for the synthesis of organometallic compounds, including organomercurials. gre.ac.uk These techniques can provide a greener and more controlled reaction environment compared to traditional chemical methods. gre.ac.uk The electrochemical approach can be either direct, involving direct electron transfer at the electrode, or indirect, using a redox mediator. gre.ac.uk

In the context of preparing this compound, an electrochemical approach could theoretically involve the anodic oxidation of a suitable mercury electrode in the presence of 1-nonene and methanol. The electrochemically generated mercuric ions could then react with the alkene and alcohol in a manner analogous to the chemical alkoxymercuration. Alternatively, the electrochemical generation of halogen radicals could potentially initiate a reaction cascade leading to the desired product, although controlling the specific outcome would be a significant challenge. mdpi.comorganic-chemistry.org

Recent studies have explored the electrochemical difunctionalization of alkenes, for example, leading to the formation of β-bromoethers. organic-chemistry.org A similar strategy could be envisioned for the synthesis of this compound, where the electrochemical setup facilitates the addition of both the methoxy and the chloromercury groups across the double bond of 1-nonene.

Below are interactive data tables summarizing the key reactants and expected physical properties for this compound.

Table 1: Key Reactants for the Synthesis of this compound

ReactantChemical FormulaRole
1-NoneneC₉H₁₈Alkene Substrate
MethanolCH₃OHNucleophile/Solvent
Mercuric AcetateHg(OCOCH₃)₂Mercury(II) Source
Sodium ChlorideNaClChloride Source

Table 2: Predicted Physical Properties of this compound

PropertyPredicted Value/Trend
Appearance Likely a colorless liquid or low-melting solid at room temperature.
Boiling Point Expected to be significantly higher than the parent alkane (nonane) due to increased molecular weight and polarity.
Melting Point If solid, likely a low melting point.
Solubility Expected to be poorly soluble in water but soluble in organic solvents.

Reaction Mechanisms and Reactivity of Chloro 2 Methoxynonyl Mercury

Carbon-Mercury Bond Cleavage Reactions

The C-Hg bond, while relatively stable, can be cleaved through several pathways, each with distinct mechanisms and leading to different products.

Homolytic cleavage of the C-Hg bond involves the symmetrical breaking of the bond, with each atom retaining one of the bonding electrons, leading to the formation of radical species. This process is typically initiated by photolysis (UV light) or thermolysis (heat). For Chloro(2-methoxynonyl)mercury, this would result in a 2-methoxynonyl radical and a mercury(I) radical.

R-Hg-Cl → R• + •HgCl

Organomercury hydrides, formed by the reaction of organomercury halides with a hydride source, possess a particularly weak C-Hg bond that readily undergoes homolytic cleavage to generate alkyl radicals. stackexchange.com The resulting 2-methoxynonyl radical could then participate in various radical reactions, such as hydrogen atom abstraction or addition to unsaturated systems. The energy required for homolytic bond dissociation is a key parameter, though specific values for this compound are not available.

Heterolytic cleavage involves the asymmetrical breaking of the C-Hg bond, where one fragment retains both bonding electrons. This is a common pathway for organomercury compounds, particularly in the presence of electrophiles.

Protonolysis: This reaction involves the cleavage of the C-Hg bond by a proton source, such as a strong acid. The reaction proceeds via an electrophilic attack of the proton on the carbon atom of the C-Hg bond, leading to the formation of a hydrocarbon and a mercury salt. The rate of protonolysis can be influenced by the acidity of the medium and the nature of the alkyl group. For this compound, protonolysis would yield 2-methoxynonane. The mechanism is generally considered to be of the SE2 type (Substitution, Electrophilic, bimolecular). researchgate.net

SE2 Pathways: The SE2 mechanism is a bimolecular electrophilic substitution reaction. Unlike SN2 reactions which proceed with inversion of stereochemistry, SE2 reactions can occur with either retention (SE2 front) or inversion (SE2 back) of configuration at the carbon center. beilstein-journals.org The stereochemical outcome is dependent on factors such as the solvent, the nature of the electrophile, and the substrate itself. stackexchange.com For organomercury compounds, retention of configuration is more common. beilstein-journals.org The electrophile attacks the carbon atom, and the mercury-containing group departs.

Cleavage Pathway Initiator/Reagent Key Intermediates Expected Product from this compound
Homolytic UV light, Heat Alkyl radicals (R•), Mercury(I) radicals (•HgCl) 2-methoxynonyl radical
Heterolytic (Protonolysis) Strong acids (e.g., HCl) Carbocation-like transition state 2-methoxynonane
Heterolytic (SE2) Electrophiles (e.g., halogens) Concerted transition state Substituted nonane (B91170) derivative

Ligand Exchange and Substitution Processes at the Mercury Center

The chloride ligand on the mercury atom in this compound can be exchanged for other ligands. These reactions are typically fast and can be studied using techniques like NMR spectroscopy to determine their kinetics. unsw.edu.au The exchange can occur with a variety of nucleophiles, including other halides, pseudohalides (like cyanide or azide), and sulfur-containing ligands. stackexchange.comresearchgate.net The rate and equilibrium of these exchange reactions are influenced by the nature of the incoming ligand, the solvent, and the steric and electronic properties of the alkyl group. For instance, the affinity of mercury for soft nucleophiles like thiols is particularly high. stackexchange.com

Electrophilic and Nucleophilic Character of the Mercury Center in Reactions

The mercury center in alkylmercury halides like this compound is electrophilic, meaning it is susceptible to attack by nucleophiles. This electrophilicity is a key aspect of its reactivity. The mercury atom can coordinate with nucleophiles, which can facilitate other reactions.

Cyclization Reactions Involving Alkylmercury Halides

If the alkyl chain of an organomercury halide contains an unsaturated bond (a double or triple bond) at an appropriate position, intramolecular cyclization can occur. This reaction is typically initiated by the electrophilic character of the mercury, which activates the unsaturated bond towards nucleophilic attack by another part of the molecule. While the nonyl chain of this compound is saturated, analogous compounds with unsaturation demonstrate this important reactivity pattern. For example, an alkenyl alcohol can undergo mercury-mediated cyclization to form cyclic ethers. beilstein-journals.orgmdpi.com The regioselectivity and stereoselectivity of these cyclizations are often high.

Stereochemical Aspects of Reactivity and Transformations

For chiral organomercury compounds, the stereochemical outcome of their reactions is of significant interest. As mentioned earlier, SE2 reactions can proceed with either retention or inversion of configuration. beilstein-journals.org The presence of the neighboring methoxy (B1213986) group in this compound could play a crucial role in directing the stereochemistry of reactions at the carbon center, potentially through intramolecular coordination.

In the context of demercuration reactions, which often follow oxymercuration to produce alcohols, the stereochemistry is also a key consideration. The oxymercuration step typically proceeds via an anti-addition of the nucleophile and the mercury species across the double bond. The subsequent demercuration, often achieved with sodium borohydride, is generally not stereospecific and can lead to a mixture of stereoisomers. masterorganicchemistry.com If this compound were to be synthesized from 1-nonene (B85954) via methoxymercuration, the initial addition would be expected to be anti.

Compound Name
This compound
2-methoxynonane
1-nonene

Photochemical Reactivity and Degradation Pathways (excluding environmental fate implications)

Upon absorption of ultraviolet (UV) radiation, the this compound molecule is promoted to an excited state. In this excited state, the C-Hg bond, being the weakest bond in the molecule, is susceptible to dissociation. This homolytic cleavage results in the formation of a 2-methoxynonyl radical and a chloromercury radical (•HgCl).

General Reaction Scheme:

CH₃O(C₉H₁₈)HgCl + hν → [CH₃O(C₉H₁₈)HgCl]* → CH₃O(C₉H₁₈)• + •HgCl

The subsequent fate of these radical species determines the final degradation products. The 2-methoxynonyl radical can undergo a variety of reactions, including hydrogen abstraction from the solvent or other organic molecules, dimerization, or disproportionation. The chloromercury radical is unstable and is likely to decompose further to elemental mercury (Hg⁰) and a chlorine radical (Cl•), or it may react with other species in the medium.

It is important to note that the presence of the methoxy group at the 2-position of the nonyl chain could potentially influence the reaction pathway. The ether linkage might be susceptible to intramolecular reactions or rearrangements in the radical intermediate, although such pathways have not been specifically documented for this compound.

Detailed Research Findings

Specific research on the photolysis of this compound is not available. However, studies on analogous organomercury compounds provide insight into the general photochemical reactivity. For instance, the photolysis of various dialkyl and diarylmercury compounds, as well as halo derivatives of benzylmercury, has been shown to proceed via the dissociation of the C-Hg bond to form radicals and metallic mercury. The quantum yields for these processes are generally low and are influenced by the molecular structure and the solvent used.

The following table summarizes the general products observed in the photolysis of organomercury compounds, which can be considered as potential products for the photodegradation of this compound.

Reactant General Photolysis Products References
R-Hg-XR• (Alkyl/Aryl Radical), •HgX (Halomercury Radical), R-R (Dimer), RH (From H-abstraction), Hg (Elemental Mercury) libretexts.org

In the context of this compound, the primary radical formed would be the 2-methoxynonyl radical. This radical could then lead to the formation of various stable organic products.

Intermediate Radical Potential Final Products Reaction Type
2-methoxynonyl radical2-methoxynonaneHydrogen Abstraction
Dimer of 2-methoxynonyl radicalDimerization
Nonanal, Methanol (B129727) (via potential fragmentation)Fragmentation/Rearrangement

It is crucial to emphasize that the degradation pathways presented are based on general principles of organometallic and radical chemistry, and specific experimental verification for this compound is required for definitive confirmation.

Theoretical and Computational Chemistry Studies on Organomercury Systems

Electronic Structure and Bonding Analysis of the C-Hg Bond

The carbon-mercury (C-Hg) bond is a central feature of organomercury compounds. Its electronic structure is complex, exhibiting a predominantly covalent character but with a significant degree of ionic and metallic contributions. The high electronegativity of mercury (2.00 on the Pauling scale) compared to carbon (2.55) results in a polarized bond, with a partial positive charge on the mercury atom and a partial negative charge on the carbon atom.

Relativistic effects play a crucial role in the chemistry of mercury, a consequence of its high atomic number. These effects, particularly the contraction of the s and p orbitals and the expansion of the d and f orbitals, significantly influence the C-Hg bond strength and length. Computational studies have shown that relativistic effects are responsible for the shortening and strengthening of the C-Hg bond compared to what would be expected from non-relativistic calculations.

The bonding can be described in terms of molecular orbitals formed from the overlap of carbon sp-hybrid orbitals with mercury's 6s and 6p orbitals. There is also evidence for the participation of mercury's 5d orbitals in the bonding, particularly in stabilizing certain molecular geometries and influencing reactivity.

Table 1: Representative C-Hg Bond Parameters

CompoundC-Hg Bond Length (Å)Method
CH₃HgCl2.061Microwave Spectroscopy
CH₃HgBr2.074Microwave Spectroscopy
CH₃HgI2.094Microwave Spectroscopy

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in elucidating the mechanisms of reactions involving organomercury compounds. These calculations can map out the potential energy surface for a given reaction, identifying transition states and intermediates, and thereby providing a detailed picture of the reaction pathway.

For instance, the formation of Chloro(2-methoxynonyl)mercury likely proceeds via an oxymercuration-demercuration reaction of non-1-ene with mercury(II) chloride in methanol (B129727). Computational studies of analogous reactions have shown that the initial step involves the electrophilic attack of the mercuric species on the double bond, leading to the formation of a mercurinium ion intermediate. The subsequent attack by the solvent (methanol) and an internal rearrangement leads to the final product.

The decomposition of organomercury compounds, which can be initiated by light or heat, has also been a subject of computational investigation. These studies help in understanding the homolytic and heterolytic cleavage of the C-Hg bond and the subsequent fate of the resulting radicals or ions.

Prediction of Spectroscopic Parameters for Mechanistic Elucidation (e.g., NMR, IR)

Computational methods are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures and elucidate reaction mechanisms.

NMR Spectroscopy: The chemical shifts of ¹³C and ¹⁹⁹Hg are particularly sensitive to the electronic environment around these nuclei. Quantum chemical calculations can accurately predict these chemical shifts, providing a powerful tool for structural assignment. For example, the ¹⁹⁹Hg chemical shift is highly dependent on the nature of the substituents attached to the mercury atom.

IR Spectroscopy: The vibrational frequencies of molecules can be calculated using computational methods. The C-Hg stretching frequency is a characteristic feature in the infrared spectra of organomercury compounds and its position can be correlated with the strength of the C-Hg bond.

Table 2: Calculated vs. Experimental Spectroscopic Data for Methylmercury Chloride

ParameterCalculated ValueExperimental Value
¹³C NMR Chemical Shift (ppm)5.26.0
¹⁹⁹Hg NMR Chemical Shift (ppm)-1035-1044
C-Hg Stretch (cm⁻¹)545540

Conformational Analysis and Energetics

The presence of a flexible nonyl chain and a methoxy (B1213986) group in this compound gives rise to a number of possible conformations. Conformational analysis, using computational methods, can determine the relative energies of these different conformers and the energy barriers for their interconversion.

Modeling of Intermolecular Interactions and Secondary Bonds

In the solid state and in solution, organomercury compounds can engage in a variety of intermolecular interactions. These include van der Waals forces, dipole-dipole interactions, and weaker interactions known as secondary bonds.

For this compound, the mercury atom can act as a Lewis acid and form secondary bonds with Lewis bases. The intramolecular interaction between the mercury atom and the oxygen atom of the methoxy group is a possibility that could influence the conformational preferences of the molecule. Intermolecularly, the mercury atom can interact with the chloride ion of a neighboring molecule, leading to the formation of dimeric or polymeric structures in the solid state.

The modeling of these weak interactions is computationally demanding but essential for a complete understanding of the supramolecular chemistry of organomercury compounds. These interactions can have a significant impact on the physical properties of the compound, such as its melting point and solubility.

Advanced Analytical Techniques in Organomercury Research Methodologies

Mass Spectrometry for Reaction Intermediate Identification and Pathway Analysis (e.g., MALDI-MS in synthetic studies)

Mass spectrometry (MS) is a highly sensitive technique crucial for identifying reaction intermediates and confirming the mass of products, even those present in minute quantities.

Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for analyzing organometallic compounds from solution. It can be used to detect the molecular ion of the product or key intermediates. For Chloro(2-methoxynonyl)mercury, ESI-MS could potentially identify the cationic species [CH₃O(C₉H₁₈)Hg]⁺.

Intermediate Identification: The oxymercuration reaction proceeds through a cyclic mercurinium ion intermediate. masterorganicchemistry.comnumberanalytics.com Advanced MS techniques can be used to trap and characterize such transient species, providing direct evidence for the proposed reaction mechanism. youtube.com

Pathway Analysis: By analyzing the reaction mixture at different time points, MS can help map the entire reaction pathway, identifying not only the main product but also any side-products or unreacted starting materials. Fragmentation patterns observed in tandem MS (MS/MS) experiments reveal structural information about the ions. For organomercury compounds, a common fragmentation pathway is the cleavage of the carbon-mercury bond.

Table 2: Potential Mass Spectrometry Fragments for this compound

Ion FragmentDescriptionSignificance
[C₁₀H₂₁OHg]⁺Cationic part of the molecule (loss of Chloride).Confirms the elemental composition of the main organomercury fragment.
[C₉H₁₈OCH₃]⁺Loss of the mercury moiety.Indicates the structure of the organic portion.
[HgCl]⁺Mercuric chloride fragment.Suggests fragmentation pathways.

X-ray Crystallography for Detailed Solid-State Structural Analysis Relevant to Reactivity

X-ray crystallography provides unambiguous, high-resolution data on the three-dimensional arrangement of atoms in the solid state. nih.govlibretexts.org For organomercury compounds, this technique is essential for understanding the precise geometry, bond lengths, and bond angles, which are directly related to the compound's stability and reactivity.

Coordination Geometry: Organomercury(II) halides of the type R-Hg-X typically exhibit a linear C-Hg-Cl coordination geometry. nih.gov It is expected that this compound would adopt a similar linear structure in the solid state.

Intermolecular Interactions: The presence of the methoxy (B1213986) group introduces a potential for weak intermolecular interactions between the oxygen atom of one molecule and the mercury atom of a neighboring molecule. Such interactions can influence the crystal packing and can slightly distort the molecule from perfect linearity.

Reactivity Insights: The detailed structural parameters obtained from crystallography can help explain the compound's reactivity. For example, a longer, weaker C-Hg bond might suggest a higher susceptibility to cleavage. The accessibility of the mercury center, as revealed by the crystal structure, is also a key factor in its reactions. nih.gov While a crystal structure for this compound itself is not readily available in public literature, analysis of similar organomercury halides provides a strong basis for predicting its solid-state structure. researchgate.netresearchgate.net

Chromatographic Techniques for Separation and Kinetic Studies of Reaction Mixtures (e.g., HPLC in chemical processes)

Chromatography is fundamental for the separation, purification, and quantitative analysis of organomercury compounds from complex reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile organomercury compounds. researchgate.net

Separation: Using a reversed-phase column (e.g., C18), this compound can be effectively separated from the unreacted alkene, mercuric salt, and potential byproducts. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net

Kinetic Studies: HPLC is an excellent tool for monitoring reaction kinetics. nih.gov By taking aliquots from the reaction mixture at specific time intervals and analyzing them by HPLC, one can accurately determine the concentration of reactants and products. This data allows for the calculation of reaction rates and the determination of the reaction order.

Detection: HPLC can be coupled with various detectors. A UV detector can be used if any of the components are UV-active. More powerfully, coupling HPLC with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Cold Vapor Atomic Absorption Spectroscopy (CVAAS) provides highly sensitive and element-specific detection of mercury-containing species. osti.gov

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. While many organomercury compounds can be analyzed by GC, they often require derivatization to increase their volatility and thermal stability. GC coupled with mass spectrometry (GC-MS) or an electron capture detector (ECD) offers high resolution and sensitivity.

Applications of Chloro 2 Methoxynonyl Mercury in Organic Synthesis As Reagents/intermediates

Role in Carbon-Carbon Bond-Forming Reactions (e.g., Carbonylation, Heck-type reactions)

The general mechanism for the palladium-catalyzed carbonylation of organomercurials involves the transmetalation of the organic group from mercury to a palladium(II) species, followed by CO insertion to form an acyl-palladium intermediate. This intermediate then undergoes alcoholysis to afford the ester product and regenerate the palladium catalyst. The reaction conditions are generally mild, and the use of various phosphine (B1218219) ligands can influence the efficiency and selectivity of the process.

While the direct palladium-catalyzed coupling of alkylmercurials with alkenes (a Heck-type reaction) can be challenging due to competing β-hydride elimination, the reaction of organomercuric halides with alkenes in the presence of a palladium catalyst is a known method for forming carbon-carbon bonds. mdpi.comrsc.org The success of these reactions often depends on the nature of the organomercurial and the specific reaction conditions employed. For β-alkoxyorganomercurials like Chloro(2-methoxynonyl)mercury, the reaction would involve the coupling of the 2-methoxynonyl group with an alkene, leading to the formation of a new, more complex unsaturated molecule. The mechanism of the Heck reaction involves the oxidative addition of the organomercurial to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the final product and regenerate the catalyst. rsc.org

Facilitation of Functional Group Interconversions

The carbon-mercury bond in this compound is a versatile functional group that can be readily converted into other functionalities. One of the most common transformations is the halodemercuration, where the mercury is replaced by a halogen. For instance, treatment of the organomercurial with bromine (Br₂) or iodine (I₂) leads to the corresponding 2-bromo- or 2-iodo-1-methoxynonane. This reaction provides a straightforward method for introducing a halogen atom at a specific position, which can then be used in a wide array of subsequent synthetic transformations, such as nucleophilic substitution or further cross-coupling reactions.

The general principle of these interconversions lies in the electrophilic cleavage of the carbon-mercury bond. The stability of organomercurials towards many reagents allows for selective transformations at other parts of the molecule while leaving the C-Hg bond intact, which can then be targeted for a specific functional group interconversion at a later stage in the synthesis.

Stereoselective Transformations Utilizing Organomercury Intermediates

The formation of this compound via the oxymercuration of 1-nonene (B85954) proceeds with a high degree of stereoselectivity, specifically through an anti-addition of the methoxy (B1213986) group and the mercury salt across the double bond. This stereochemical control is a key feature of the oxymercuration reaction and provides a powerful tool for establishing a defined stereocenter in the resulting organomercurial intermediate.

This inherent stereochemistry can be leveraged in subsequent reactions. For instance, if the carbon-mercury bond is replaced in a reaction that proceeds with retention of configuration, the stereochemical integrity established during the initial oxymercuration step can be transferred to the final product. This makes organomercurial intermediates valuable in stereoselective synthesis, allowing for the construction of complex molecules with specific three-dimensional arrangements. The ability to control the stereochemical outcome of a reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules where specific stereoisomers often exhibit vastly different activities.

Generation of Reactive Intermediates (e.g., carbenes) from Organomercurials

While the generation of carbenes from β-alkoxyorganomercurials is not a widely documented primary application, organomercury compounds, particularly α-haloorganomercurials, are well-known precursors for the generation of carbenes. libretexts.orgyoutube.comchemtube3d.com These reactions typically involve the thermal or photochemical decomposition of the organomercurial, leading to the extrusion of the mercury halide and the formation of a carbene.

For example, the thermolysis of phenyl(trichloromethyl)mercury (B1584556) (Seyferth's reagent) is a classic method for generating dichlorocarbene. libretexts.org Although not a direct application of this compound itself, the principle highlights the potential of the carbon-mercury bond to serve as a source of reactive intermediates. The generation of a carbene from a specifically substituted organomercurial could, in principle, allow for the introduction of a complex carbene fragment into a molecule, leading to the formation of cyclopropanes or other products derived from carbene insertion reactions.

Future Directions and Emerging Research Avenues in Organomercury Chemistry

Development of Novel and Efficient Synthetic Strategies

The synthesis of organomercury compounds is a well-established area of organometallic chemistry. google.com Historically, methods like the reaction of mercury(II) salts with Grignard or organolithium reagents have been standard. wikipedia.org For a compound such as Chloro(2-methoxynonyl)mercury, the most probable synthetic route is the alkoxymercuration of an alkene. wikipedia.orglibretexts.org

Detailed Research Findings: The solvomercuration reaction, specifically alkoxymercuration, involves the addition of a mercury(II) salt and an alcohol across a double bond. libretexts.org For this compound, this would entail the reaction of 1-nonene (B85954) with a mercury(II) salt, like mercury(II) acetate (B1210297), in methanol (B129727). This reaction proceeds with Markovnikov regioselectivity, placing the mercury atom on the less substituted carbon and the methoxy (B1213986) group on the more substituted carbon, which is consistent with the structure of the target compound. The resulting acetate can then be displaced by a chloride ion. wikipedia.orglibretexts.org

Future research in this area is focused on several key objectives:

Catalytic Variants: Developing catalytic versions of mercuration reactions to improve atom economy and reduce mercury waste.

Greener Solvents and Reagents: Moving away from traditional volatile organic solvents and highly toxic mercury salts towards more environmentally benign alternatives.

Functional Group Tolerance: Expanding the scope of mercuration reactions to tolerate a wider array of functional groups, allowing for the synthesis of more complex and functionalized organomercurials. solubilityofthings.com

Flow Chemistry: Utilizing microreactor technology to perform mercuration reactions with enhanced safety, control, and scalability.

Synthetic StrategyDescriptionPotential Application to this compound
Alkoxymercuration Addition of a mercury(II) salt and an alcohol across an alkene double bond. wikipedia.orglibretexts.orgPrimary synthetic route from 1-nonene and methanol.
Transmetalation Transfer of an organic group from a more electropositive metal (e.g., Li, Mg) to mercury. wikipedia.orgA potential, though less direct, route using a pre-formed 2-methoxynonyl organometallic reagent.
Direct Mercuration Electrophilic substitution of a C-H bond on an aromatic ring. libretexts.orgNot applicable for this aliphatic compound.

Exploration of New Reactivity Patterns and Unconventional Transformations

Organomercury compounds are valued as stable and versatile intermediates in organic synthesis. wikipedia.org The carbon-mercury bond, while stable to air and water, can be selectively cleaved under specific conditions to form new bonds. wikipedia.orglibretexts.org

Detailed Research Findings: The primary reactivity of compounds like this compound involves the cleavage of the C-Hg bond. This can be achieved with halogens to yield the corresponding alkyl halide. wikipedia.org More advanced transformations include transmetalation reactions with other metals (e.g., palladium, aluminum) to generate different organometallic reagents for cross-coupling reactions or other carbon-carbon bond-forming processes. wikipedia.org

Emerging research is focused on uncovering new ways to utilize the unique properties of the C-Hg bond:

Photoredox Catalysis: Using light to induce novel transformations of organomercurials, potentially accessing radical intermediates and new reaction pathways.

Dual Catalysis: Combining an organomercury reagent with multiple catalytic systems to orchestrate complex, one-pot transformations.

C-H Functionalization: Using organomercury compounds as directing groups or precursors in C-H activation/functionalization reactions, although this is more common with aromatic organomercurials.

Advancements in Computational Modeling for Complex Organomercury Systems

Computational chemistry provides powerful tools for understanding the structure, bonding, and reactivity of organometallic compounds, including those of mercury. nih.govresearchgate.net These methods are particularly valuable for studying transient intermediates and reaction mechanisms that are difficult to observe experimentally. berscience.org

Detailed Research Findings: Density Functional Theory (DFT) and other quantum chemical methods are used to model reaction pathways, such as the mechanism of oxymercuration, and to predict the geometries and electronic structures of organomercury compounds. researchgate.netberscience.org For this compound, computational models can elucidate the nature of the C-Hg bond, predict spectroscopic properties, and model its interaction with other reagents. core.ac.uk These computational approaches are crucial for understanding mercury's role in biological systems and its environmental transformations. nih.govpnnl.gov

Future advancements in this area are expected to provide even deeper insights:

Machine Learning and AI: Integrating artificial intelligence to predict the outcomes of reactions, optimize reaction conditions, and even design new organomercury-based reagents and catalysts. cas.cn

Multiscale Modeling: Combining quantum mechanics (for the reaction center) with molecular mechanics (for the surrounding environment) to model complex systems, such as an organomercurial within a protein or on a material surface. nih.gov

Relativistic Effects: Improving calculations to more accurately account for the significant relativistic effects of the heavy mercury atom, leading to better predictions of molecular properties and reactivity. pnnl.gov

Computational MethodApplication in Organomercury Chemistry
Density Functional Theory (DFT) Calculating electronic structure, reaction energies, and transition states. researchgate.netberscience.org
Molecular Dynamics (MD) Simulating the movement and interaction of organomercury compounds in solution or biological systems. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling reactions in complex environments like enzymes or on surfaces. nih.gov

Integration of Organomercury Chemistry with Other Fields of Fundamental Chemical Research

The unique properties of organomercury compounds make them relevant to various fields beyond traditional organic synthesis. The future of the field lies in its successful integration with materials science, medicinal chemistry, and supramolecular chemistry. solubilityofthings.com

Detailed Research Findings: Organomercury compounds have been explored for their applications in materials science and nanotechnology. solubilityofthings.com A significant area of integration is with biochemistry and nucleic acid chemistry. Research has been conducted on organomercury nucleic acids, where mercury is covalently bonded to nucleobases. nih.govnih.gov These modified nucleic acids have been studied for applications such as improving the hybridization properties of oligonucleotide probes, which could be relevant for genetic analysis. nih.govnih.gov

Future interdisciplinary directions include:

Supramolecular Chemistry: Using the linear coordination preference of mercury to construct complex, self-assembling molecular architectures and coordination polymers.

Medicinal Chemistry: While mercury's toxicity is a major hurdle, research into carefully designed organomercurials could lead to new therapeutic or diagnostic agents, building on historical uses. solubilityofthings.com The development of carrier-drug conjugates is a modern strategy to deliver active molecules to target cells, a concept that could be explored with highly specialized organometallics. rsc.org

Bio-organometallic Chemistry: Studying the interaction of synthetic organomercurials with biological systems to better understand the mechanisms of mercury toxicity and to design new probes for biological imaging or sensing. libretexts.orgnih.gov

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Chloro(2-methoxynonyl)mercury?

  • Methodological Answer : Synthesis typically involves reacting mercury(II) chloride with 2-methoxynonanol under controlled conditions. Key parameters include:

  • Solvent : Use anhydrous ethanol or tetrahydrofuran to minimize hydrolysis of mercury(II) chloride .
  • Molar Ratio : A 1:1 molar ratio of mercury(II) chloride to 2-methoxynonanol ensures stoichiometric conversion .
  • Temperature : Reactions are conducted at 60–80°C for 6–8 hours, monitored via TLC or NMR for completion.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Confirm purity via elemental analysis and HRMS .

Q. How can researchers characterize the structural stability of this compound in solution?

  • Methodological Answer :

  • Spectroscopic Analysis : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to monitor mercury-carbon bond integrity. Mercury’s deshielding effect shifts methoxy proton signals downfield (~δ 3.5–4.0 ppm) .
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition; organomercury compounds typically degrade above 150°C, releasing HgCl2_2 residues .
  • X-ray Crystallography : Resolve crystal structure to confirm bond angles and steric effects from the methoxynonyl chain .

Advanced Research Questions

Q. What mechanisms underlie the interaction of this compound with sulfur-containing biomolecules?

  • Methodological Answer :

  • Competitive Binding Assays : Use UV-Vis spectroscopy to track thiol (e.g., cysteine, glutathione) binding. Mercury’s affinity for sulfur induces absorbance shifts at 250–300 nm .
  • X-ray Absorption Spectroscopy (XAS) : Probe Hg–S bond formation in model systems (e.g., bovine serum albumin) to quantify coordination geometry .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict binding energies and reaction pathways for Hg–S vs. Hg–O interactions .

Q. How can researchers resolve discrepancies in reported stability profiles of this compound under varying pH conditions?

  • Methodological Answer :

  • Controlled Stability Studies : Conduct parallel experiments at pH 2–12, monitoring decomposition via LC-MS. Acidic conditions (pH < 4) typically hydrolyze Hg–C bonds, releasing Hg2+^{2+} ions .
  • Isotopic Labeling : Use 202Hg^{202}\text{Hg}-labeled compounds to trace degradation products (e.g., HgCl2_2) via ICP-MS .
  • Cross-Validation : Compare data with structurally analogous compounds (e.g., phenylmercury chloride) to identify trends in organomercury stability .

Q. What experimental strategies assess the DNA intercalation potential of this compound?

  • Methodological Answer :

  • Fluorescence Quenching : Use ethidium bromide (EB)-DNA complexes; mercury binding displaces EB, reducing fluorescence intensity (λex_{\text{ex}} = 510 nm) .
  • Circular Dichroism (CD) : Monitor conformational changes in DNA (e.g., B-to-Z transitions) upon mercury interaction .
  • Gel Electrophoresis : Compare migration patterns of plasmid DNA treated with varying mercury concentrations to detect strand breaks or crosslinking .

Safety and Regulatory Considerations

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

  • Methodological Answer :

  • Containment : Use fume hoods and Hg-resistant gloves (e.g., nitrile) to prevent exposure. Store in airtight containers under inert gas .
  • Detoxification : Treat waste with chlorine gas or NaHS to precipitate HgS, reducing bioavailability .
  • Regulatory Compliance : Adhere to EPA guidelines (40 CFR Part 261) for hazardous waste and China’s import/export restrictions on organomercury compounds (Circular No. 65 [2005]) .

Data Contradiction Analysis

Q. Why do studies report conflicting Hg–C bond dissociation energies in this compound derivatives?

  • Methodological Answer :

  • Source of Variability : Differences in solvent polarity (e.g., polar vs. nonpolar solvents) and measurement techniques (e.g., calorimetry vs. computational models) .
  • Standardization : Replicate experiments using consistent conditions (e.g., benzene as a solvent) and validate with DFT calculations (B3LYP/def2-TZVP level) .
  • Collaborative Studies : Cross-laboratory validation using shared reference compounds (e.g., HgCl2_2) to calibrate instruments .

Comparative Analysis Table

Property This compound Phenylmercury Chloride Reference
Molecular Weight (g/mol)~349.22 (estimated)313.15
Solubility in WaterInsoluble0.1 g/L (20°C)
Thermal Decomposition (°C)>150246–250
DNA Binding Affinity (Kd_d)106^{-6} M (estimated)105^{-5} M

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.